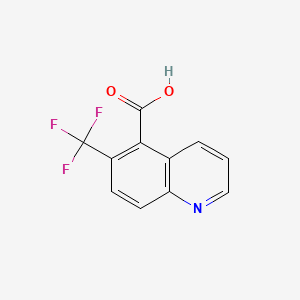

6-(Trifluoromethyl)quinoline-5-carboxylic acid

Description

Significance of Trifluoromethyl-Substituted Quinoline Derivatives in Medicinal Chemistry

The introduction of trifluoromethyl groups into heterocyclic frameworks has revolutionized medicinal chemistry by improving drug-like properties such as lipophilicity, metabolic resistance, and binding affinity. Quinoline derivatives, in particular, benefit from -CF$$3$$ functionalization due to the group’s strong electron-withdrawing effects and steric bulk, which modulate interactions with biological targets. For example, this compound demonstrates enhanced inhibitory activity against HDAC1 compared to non-fluorinated analogs, achieving 50% enzyme inhibition at concentrations below 10 μM. This potency stems from the -CF$$3$$ group’s ability to stabilize hydrophobic interactions within the HDAC1 active site while the carboxylic acid moiety coordinates with zinc ions critical for catalytic activity.

Additionally, trifluoromethyl quinolines exhibit broad-spectrum antiviral properties. The PMC study highlights their efficacy against HIV-1 reverse transcriptase, where the -CF$$_3$$ group at position 6 disrupts hydrophobic pockets essential for viral replication. Similarly, derivatives of this scaffold show promise in suppressing Plasmodium falciparum growth by interfering with heme detoxification pathways.

Table 1: Biological Activities of Select Trifluoromethyl Quinolines

Historical Evolution of Quinoline-5-Carboxylic Acid Derivatives in Drug Discovery

Quinoline-5-carboxylic acid derivatives have evolved from natural product analogs to synthetically tailored therapeutics. Early work focused on antimalarial applications, inspired by quinine’s success, but synthetic advances in the 21st century enabled precise functionalization. The Rh(III)-catalyzed dimerization of 2-alkynylanilines, reported in 2021, allowed efficient synthesis of indolo[3,2-c]quinolines—a structurally related class with anticancer properties. This method achieved 58–96% yields and complete regioselectivity, addressing historical challenges in quinoline synthesis.

The introduction of carboxylic acid groups at position 5 emerged as a strategy to enhance water solubility and metal-binding capacity. For instance, copper-catalyzed Ullman-type reactions facilitated the coupling of 2-bromobenzaldehydes with aminopyrimidines, yielding pyrimidine-fused quinolines with improved pharmacokinetic profiles. These innovations laid the groundwork for this compound’s development, which combines solubility-enhancing carboxylic acids with target-specific -CF$$_3$$ groups.

Strategic Importance of Position-Specific Trifluoromethyl Functionalization

The positioning of the -CF$$3$$ group at carbon 6 in this compound is not arbitrary but a result of rigorous structure-activity relationship (SAR) studies. Substitution at position 6 minimizes steric clashes with adjacent functional groups while maximizing electronic effects on the quinoline core. Computational modeling reveals that -CF$$3$$ at position 6 induces a 15° tilt in the quinoline ring, optimizing π-π stacking with aromatic residues in HDAC1’s binding pocket.

Comparatively, analogs with -CF$$3$$ at position 2 or 4 show reduced potency due to unfavorable dipole interactions. For example, 2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits 3-fold lower HDAC1 inhibition (IC$${50}$$ = 28 μM) than the 6-substituted derivative. This positional specificity extends to antiviral activity: 6-CF$$3$$ quinolines achieve 90% HIV-1 suppression at 10 μM, whereas 8-CF$$3$$ isomers require 25 μM for similar efficacy.

Synthetic Routes to this compound

- Friedel-Crafts Acylation :

Quinoline-5-carboxylic acid is treated with trifluoromethyl acetyl chloride under AlCl$$_3$$ catalysis, yielding the 6-substituted product via electrophilic aromatic substitution. - Cross-Coupling :

Palladium-mediated coupling of 5-bromoquinoline with CuCF$$3$$ generates the trifluoromethylated intermediate, followed by carboxylation using CO$$2$$ under high pressure.

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-4-8-6(2-1-5-15-8)9(7)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJSBDWBKGFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)C(F)(F)F)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Halogenated Quinoline Precursors

A widely adopted method involves trifluoromethylation of halogenated quinoline intermediates. This approach leverages transition metal-catalyzed coupling reactions to introduce the trifluoromethyl group.

Key Example :

In a protocol adapted from anti-infective agent synthesis, methyl 6-chloro-5-(trifluoromethyl)nicotinate was synthesized using methyl chlorodifluoroacetate (MCDFA), KF, and CuI under controlled conditions. While this example pertains to a nicotinate derivative, the methodology is transferable to quinoline systems. For this compound, the proposed steps are:

-

Iodination : Introduce iodine at position 6 of quinoline-5-carboxylic acid methyl ester via directed ortho-metalation or halogen exchange.

-

Trifluoromethylation : React the 6-iodo intermediate with MCDFA/KF/CuI at 80–100°C to install the trifluoromethyl group.

-

Hydrolysis : Convert the methyl ester to the carboxylic acid using aqueous lithium hydroxide.

Advantages :

-

High regioselectivity due to directed coupling.

-

Scalable to kilogram quantities, as demonstrated in analogous systems.

Challenges :

-

Requires access to halogenated precursors, which may involve multi-step synthesis.

-

Potential side reactions at the electron-rich quinoline nitrogen.

Cyclization Methods with Trifluoromethyl-Containing Starting Materials

Constructing the quinoline ring from trifluoromethyl-functionalized anilines offers an alternative route. The Skraup or Friedländer annulation reactions are commonly employed.

Friedländer Synthesis Adaptation :

-

Starting Materials : React 2-aminobenzaldehyde derivatives with β-keto esters containing a trifluoromethyl group.

-

Example: 3-(trifluoromethyl)aniline condensed with ethyl 3-oxo-3-(trifluoromethyl)propanoate.

-

-

Cyclization : Acid-catalyzed cyclization forms the quinoline core with pre-installed trifluoromethyl and ester groups.

-

Oxidation : Hydrolyze the ester to the carboxylic acid using NaOH or LiOH.

Advantages :

-

Simultaneous introduction of substituents during ring formation.

-

Avoids late-stage functionalization challenges.

Challenges :

-

Limited availability of trifluoromethylated β-keto esters.

-

Harsh cyclization conditions (e.g., concentrated H₂SO₄) may degrade sensitive groups.

Carboxylation and Hydrolysis Approaches

Direct carboxylation of trifluoromethylated quinolines provides a third pathway. This method is exemplified in a Chinese patent for 6-(trifluoromethyl)quinoline-8-carboxylic acid synthesis.

Procedure :

-

Bromination : Introduce bromine at position 8 of 6-(trifluoromethyl)quinoline using Br₂/FeBr₃.

-

Carbonylation : Treat the 8-bromo intermediate with CO gas (20–30 bar) and methanol in the presence of a palladium catalyst to form the methyl ester.

-

Hydrolysis : Convert the ester to the carboxylic acid with aqueous LiOH.

Adaptation for Position 5 :

-

Substitute bromination at position 5 instead of 8.

-

Ensure palladium catalyst compatibility with the quinoline nitrogen.

Advantages :

-

High-yielding carbonylation step under moderate pressure.

-

Commercially available catalysts (e.g., Pd(OAc)₂).

Challenges :

-

Requires specialized equipment for high-pressure reactions.

-

Risk of over-carboxylation or decarboxylation under basic conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield | Scalability | Cost | Safety |

|---|---|---|---|---|

| Trifluoromethylation | Moderate | High | $$$ | CuI/KF requires handling |

| Cyclization | High | Moderate | $$ | Harsh acids used |

| Carboxylation | High | Low | $$$$ | High-pressure conditions |

Key Findings :

-

Trifluoromethylation balances scalability and selectivity but demands halogenated precursors.

-

Cyclization offers atom economy but depends on specialized starting materials.

-

Carboxylation achieves direct functionalization but involves hazardous pressures.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-(trifluoromethyl)quinoline-5-carboxylic acid is in the development of pharmaceutical agents. This compound serves as a key intermediate in synthesizing various drugs, particularly those targeting bacterial infections and cancer therapies. The trifluoromethyl group enhances the biological activity and stability of the resulting pharmaceutical compounds, making them more effective against resistant strains of bacteria and cancer cells .

Case Studies in Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit potent antimicrobial properties. A study synthesized several new quinoline derivatives incorporating trifluoromethyl groups, which were tested for their in vitro antimicrobial activity. Some derivatives displayed significant efficacy against various bacterial strains, indicating the potential for developing new antibiotics based on this structural framework .

Agrochemical Applications

In the agrochemical sector, this compound has shown promise as a potential herbicide and fungicide. Its application can lead to the development of more effective agricultural chemicals that can control pests and diseases in crops while minimizing environmental impact .

Research Findings

Studies have indicated that compounds with trifluoromethyl substitutions can enhance herbicidal activity. The unique electronic properties imparted by the trifluoromethyl group may contribute to increased binding affinity to target enzymes in plants, leading to improved efficacy as herbicides .

Fluorescent Probes and Biological Imaging

The compound's properties make it suitable for developing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding metabolic pathways and drug interactions at a molecular level .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions. Its ability to form stable complexes with various metal ions enhances the accuracy of environmental monitoring techniques, making it a valuable tool for chemists working in this field .

Material Science

The compound is also explored for its potential applications in materials science. Researchers are investigating its use in creating advanced materials, including coatings and polymers that benefit from enhanced stability and chemical resistance due to the presence of the trifluoromethyl group. This could lead to innovations in material design and engineering .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for antibiotics and cancer drugs | Enhanced biological activity |

| Agrochemicals | Potential herbicide and fungicide | Improved pest control with reduced environmental impact |

| Biological Imaging | Development of fluorescent probes | Real-time visualization of cellular processes |

| Analytical Chemistry | Reagent for metal ion detection | Increased accuracy in environmental monitoring |

| Material Science | Advanced materials including coatings | Enhanced stability and chemical resistance |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The trifluoromethyl and carboxylic acid substituents' positions significantly influence the compound's physicochemical and biological properties. Key analogs include:

Key Observations :

- Similarity Scores : Calculated based on structural overlap (e.g., 3-CF₃/5-COOH at 0.98 similarity) .

- Solubility: The 3-CF₃/5-COOH isomer may exhibit enhanced aqueous solubility due to intramolecular hydrogen bonding between -COOH and the quinoline nitrogen .

- Steric Effects : 8-CF₃/6-COOH analogs face steric challenges in synthetic coupling reactions .

Derivatives with Additional Functional Groups

Modifications such as methoxy or heterocyclic substituents further diversify properties:

Biological Activity

6-(Trifluoromethyl)quinoline-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the quinoline structure, which can influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline ring substituted at the 6-position with a trifluoromethyl group and at the 5-position with a carboxylic acid group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. For instance, research has shown that certain quinolone derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position significantly affect VEGFR-2 inhibition potency. Compounds with larger substituents like chlorine exhibited higher inhibitory activity compared to those with smaller groups like fluorine .

In a specific study, quinoline derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results demonstrated that compounds with specific substituents at the 6-position showed IC50 values in the nanomolar range, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogens. Quinoline derivatives are known for their broad-spectrum antimicrobial activity, including effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from this scaffold demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

A detailed screening revealed that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential cellular processes .

Case Study 1: Antitumor Efficacy

In a recent investigation, a series of new quinolone derivatives were synthesized and screened for their antitumor activity against non-small-cell lung cancer (NSCLC). Among these, a derivative based on the quinoline scaffold exhibited significantly stronger inhibitory effects compared to its parent compound. The study concluded that the compound induced oxidative stress leading to increased reactive oxygen species (ROS) generation, which contributed to its anticancer effects .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial properties using agar diffusion methods. The results indicated that several compounds exhibited excellent inhibition zones against tested microorganisms, confirming their potential as future therapeutic agents against infections .

Summary of Findings

| Biological Activity | IC50 / MIC Values | Mechanism |

|---|---|---|

| Anticancer | Nanomolar range | VEGFR-2 inhibition, ROS generation |

| Antimicrobial | 6.25 µg/mL (against M. smegmatis) | Membrane disruption, interference with cellular processes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Trifluoromethyl)quinoline-5-carboxylic acid?

- Methodological Answer : A typical route involves Suzuki-Miyaura cross-coupling reactions using intermediates like 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid), followed by hydrolysis or esterification steps. For example, LCMS data (m/z 366 [M+H]⁺) and HPLC retention times (1.26 minutes under SMD-TFA05 conditions) are critical for validating intermediates . Subsequent deprotection (e.g., using HCl/dioxane) and purification via HPLC (MeCN/water with formic acid) yield the final product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Avoid exposure to light, heat, or reactive solvents. Stability studies for related quinoline derivatives emphasize the importance of dry, ventilated storage conditions .

Q. What purification techniques are effective for isolating intermediates in its synthesis?

- Methodological Answer : Reverse-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (50 x 330 mm, 5 μm) achieves high purity (>95%). LCMS (e.g., m/z 727 [M+H]⁺) and retention time consistency (e.g., 1.27 minutes under SMD-TFA05) are used to confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LCMS/HPLC data during characterization?

- Methodological Answer : Contradictions in LCMS (e.g., unexpected adducts) or HPLC retention times often arise from mobile phase pH, column aging, or impurities. Standardize analytical conditions (e.g., SMD-TFA05 for HPLC) and cross-validate with NMR or high-resolution mass spectrometry (HRMS). For example, variations in trifluoroacetic acid (TFA) concentration can alter retention times by 0.05–0.1 minutes .

Q. What strategies improve regioselective functionalization of the quinoline core?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., carboxylic acids) or transition-metal catalysis (e.g., Pd-mediated C–H activation) enables selective modification at the 5- or 8-positions. Evidence from EP 4374877 demonstrates bromoacetic acid tert-butyl ester coupling at the quinoline’s 5-position under N-ethyl-N-isopropylpropan-2-amine catalysis .

Q. How do fluorine substituents influence the compound’s biological activity?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, metabolic stability, and target binding affinity. Computational docking studies (e.g., for quinoxaline-triazole hybrids) suggest fluorine’s role in π-stacking interactions with hydrophobic enzyme pockets. This aligns with observed bioactivity in analogs like 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.